molecular formula C17H15N3O2 B13514809 Ethyl 3-(quinazolin-4-ylamino)benzoate

Ethyl 3-(quinazolin-4-ylamino)benzoate

Cat. No.: B13514809
M. Wt: 293.32 g/mol
InChI Key: QTUXXVZVIPFIOB-UHFFFAOYSA-N
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Description

Ethyl 3-(quinazolin-4-ylamino)benzoate: is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(quinazolin-4-ylamino)benzoate typically involves the condensation of 2-aminobenzoic acid with an appropriate aldehyde or ketone to form the quinazoline ring. This is followed by esterification with ethanol to introduce the ethyl ester group. The reaction conditions often include refluxing in the presence of a catalyst such as acetic anhydride or using microwave-assisted synthesis for improved yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(quinazolin-4-ylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Ethyl 3-(quinazolin-4-ylamino)benzoate is used as a building block in the synthesis of more complex quinazoline derivatives. It serves as an intermediate in the preparation of compounds with potential pharmaceutical applications .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Quinazoline derivatives are known to inhibit various enzymes, including tyrosine kinases, which are involved in cell signaling pathways .

Medicine: this compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for the development of targeted cancer therapies .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 3-(quinazolin-4-ylamino)benzoate involves its interaction with molecular targets such as enzymes. The quinazoline moiety can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation. The compound may also interact with signaling pathways involved in cell growth and survival, further contributing to its biological activity.

Comparison with Similar Compounds

    Quinazolin-4-one derivatives: These compounds share the quinazoline core structure and exhibit similar biological activities.

    Ethyl 3-(quinazolin-4-ylamino)benzoate analogs: Structural analogs with different substituents on the quinazoline ring or benzoate ester group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and quinazoline moiety contribute to its potential as a versatile intermediate in synthetic chemistry and its promising therapeutic applications.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

ethyl 3-(quinazolin-4-ylamino)benzoate

InChI

InChI=1S/C17H15N3O2/c1-2-22-17(21)12-6-5-7-13(10-12)20-16-14-8-3-4-9-15(14)18-11-19-16/h3-11H,2H2,1H3,(H,18,19,20)

InChI Key

QTUXXVZVIPFIOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=NC=NC3=CC=CC=C32

Origin of Product

United States

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